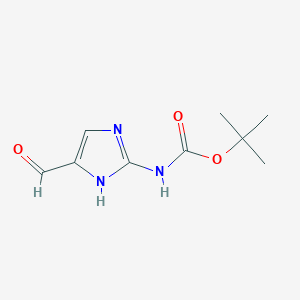

tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(5-13)11-7/h4-5H,1-3H3,(H2,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKRKZGUXMRUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475643 | |

| Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917919-51-8 | |

| Record name | tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and its strategic applications, underpinned by established scientific principles and methodologies.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets. The strategic introduction of functional groups onto the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. tert-Butyl N-(5-formyl-1H-imidazol-2-yl)carbamate is a prime example of such a functionalized imidazole, incorporating a versatile formyl group and a protected amine, rendering it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

The formyl group at the 5-position serves as a synthetic handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of Schiff bases. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function provides a stable yet readily cleavable moiety, allowing for sequential and controlled synthetic manipulations. This combination of functionalities makes tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate a highly sought-after precursor in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₃ | [2] |

| Molecular Weight | 211.22 g/mol | [2] |

| CAS Number | 917919-51-8 | [2] |

| Appearance | Off-white to light yellow solid (typical) | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | General Chemical Knowledge |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the imidazole ring proton, the formyl proton (singlet, ~9.5-10 ppm), and the carbamate N-H proton. The exact chemical shifts will be solvent-dependent.

-

¹³C NMR: Signals for the carbons of the tert-butyl group, the carbamate carbonyl, the imidazole ring carbons, and the formyl carbonyl.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the carbamate and the aldehyde, and C-N and C=C stretching of the imidazole ring.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 212.10.

Synthesis and Purification: A Methodical Approach

The synthesis of tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate typically involves a two-step process: the Boc-protection of a 2-aminoimidazole precursor, followed by the introduction of the formyl group onto the imidazole ring.

Step 1: Boc-Protection of 2-Aminoimidazole

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The protection of 2-aminoimidazole is generally achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Boc-Protection

-

To a solution of 2-aminoimidazole sulfate (1 equivalent) in a mixture of dioxane and water, add sodium carbonate (3 equivalents).

-

Stir the mixture at room temperature until the starting material dissolves.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl N-(1H-imidazol-2-yl)carbamate.

Step 2: Formylation of the Imidazole Ring

The introduction of a formyl group onto an electron-rich heterocyclic ring like a Boc-protected aminoimidazole can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[3][4][5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 2-3 equivalents) in a suitable solvent like dichloromethane (DCM) to 0°C.

-

Slowly add N,N-dimethylformamide (DMF, 2-3 equivalents) to the cooled solution while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of tert-butyl N-(1H-imidazol-2-yl)carbamate (1 equivalent) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate.

Causality in Experimental Choices:

-

The use of a Boc-protecting group is crucial as the unprotected 2-amino group would react with the Vilsmeier reagent.

-

The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich aromatic and heteroaromatic systems.[3][4]

-

Careful temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the substrate is essential to prevent side reactions and ensure a good yield.

-

The aqueous workup with a base is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The imidazole core is a key feature in many pharmaceuticals, and the ability to elaborate the 5-formyl group provides access to diverse chemical space.

-

Synthesis of Kinase Inhibitors: The formyl group can be converted into various substituents that can interact with the active site of kinases, which are important targets in cancer therapy. For example, reductive amination of the aldehyde can introduce side chains that occupy specific pockets in the ATP-binding site.

-

Development of Antiviral and Antimicrobial Agents: The imidazole scaffold is present in many antifungal and antibacterial drugs. The formyl group can be used to construct more complex side chains that enhance the potency and spectrum of activity of these agents.

-

Probes for Chemical Biology: The aldehyde functionality can be used to attach fluorescent tags or other reporter groups, allowing for the synthesis of chemical probes to study biological processes.

Logical Relationship of Functional Groups to Application

Caption: Relationship between functional groups and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(5-formyl-1H-imidazol-2-yl)carbamate and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).

-

Toxicity: The toxicological properties of this specific compound have not been extensively studied. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

The reagents used in the synthesis, particularly phosphorus oxychloride, are corrosive and react violently with water. Handle with extreme care according to the safety data sheet (SDS).

Conclusion

tert-Butyl N-(5-formyl-1H-imidazol-2-yl)carbamate is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its functional groups, provides a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on synthetic campaigns involving this valuable intermediate.

References

-

Wikipedia. Duff reaction. [Link]

-

chemeurope.com. Duff reaction. [Link]

-

PubChem. tert-butyl N-(5-formylpyridin-2-yl)carbamate. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

- Wynberg, H. The Reimer-Tiemann Reaction. Chemical Reviews, 1960, 60 (2), 169–184.

-

Organic Chemistry Tube. Vilsmeier-Haack Reaction. [Link]

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

U.S. Environmental Protection Agency. tert-Butyl (2-formylphenyl)carbamate Properties. [Link]

-

ResearchGate. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. 917919-51-8|tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

Sourcing and Handling tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate: A Technical Guide

Topic: Chemical Suppliers for tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 917919-51-8) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., JAK, CDK pathways) and peptidomimetics.[1] Its dual functionality—an acid-labile Boc-protected amine at the C2 position and a reactive aldehyde at the C5 position—makes it a versatile scaffold for convergent synthesis. However, this same functionality presents stability challenges (oxidation, polymerization) that complicate sourcing and storage.[2]

This guide provides a technical roadmap for sourcing this compound, validating its purity, and handling it in a laboratory setting. It moves beyond a simple vendor list to offer a decision matrix for procurement and a validated synthesis protocol for internal production or troubleshooting.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 917919-51-8 |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |

| Storage | -20°C, Hygroscopic, store under inert gas (Argon/Nitrogen) |

| Stability | Aldehyde is prone to air oxidation to carboxylic acid; Boc group is acid-labile.[3][4][5] |

Supply Chain Landscape

The supply chain for this imidazole derivative is bifurcated into Catalog Suppliers (for mg to gram scale R&D) and Custom Synthesis Organizations (for kg scale GMP/GLP needs).[2]

Key Catalog Suppliers (R&D Scale)

These vendors typically hold stock or have rapid "make-to-order" capabilities.

| Supplier | Reliability Tier | Typical Purity | Lead Time | Notes |

| BLD Pharm | Tier 1 | >97% | 1-2 Weeks | Consistent stock; provides detailed COA. |

| MedChemExpress (MCE) | Tier 1 | >98% | 1-3 Weeks | High QC standards; good for biological grade.[2] |

| Ambeed | Tier 2 | >95% | 2-4 Weeks | Cost-effective for gram-scale intermediates. |

| ChemScene | Tier 2 | >97% | 2-3 Weeks | Often cross-listed with MCE inventory. |

Strategic Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

Figure 1: Strategic Sourcing Decision Matrix for Imidazole Intermediates.

Technical Deep Dive: Synthesis & Stability

When catalog stock is unavailable or cost-prohibitive, in-house synthesis is a viable option. The synthesis relies on the Vilsmeier-Haack formylation of the electron-rich Boc-protected aminoimidazole.

Synthetic Pathway

The causality of this route is chosen to avoid the instability of the free amino-aldehyde. Protecting the amine first (Boc) stabilizes the ring for the harsh Vilsmeier conditions.[2]

Figure 2: Synthetic pathway utilizing Vilsmeier-Haack formylation.

Representative Experimental Protocol

Note: This protocol is adapted from general Vilsmeier-Haack procedures for electron-rich heterocycles [1, 2].

Step 1: Preparation of Vilsmeier Reagent

-

Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

-

Add POCl₃ (1.2 equiv) dropwise over 30 minutes.[2] Ensure internal temperature does not exceed 5°C.

-

Stir at 0°C for 1 hour to form the chloroiminium salt (white precipitate may form).

Step 2: Formylation

-

Dissolve tert-butyl (1H-imidazol-2-yl)carbamate (1.0 equiv) in anhydrous DMF.

-

Add the imidazole solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Critical: Monitor by TLC/LCMS. Prolonged heating may deprotect the Boc group.

Step 3: Hydrolysis & Workup

-

Pour the reaction mixture onto crushed ice/saturated NaOAc solution (buffer pH to ~7–8). Do not use strong acid or base to avoid Boc removal or Cannizzaro reaction.[2]

-

Extract with Ethyl Acetate (3x).[2]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde typically elutes after the starting material.[2]

Quality Control & Validation

Upon receipt from a supplier or after synthesis, the following QC checks are mandatory to ensure scientific integrity.

Identity Verification (NMR)

-

¹H NMR (DMSO-d₆): Look for the diagnostic aldehyde proton singlet at δ 9.4–9.8 ppm .[2]

-

Boc Group: Singlet (9H) at δ 1.4–1.5 ppm .[2]

-

Imidazole Ring Proton: Singlet (1H) at δ 7.5–8.0 ppm .[2]

Purity Check (HPLC)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

-

Detection: UV 254 nm.

-

Common Impurity: The carboxylic acid derivative (oxidation product) will elute earlier than the aldehyde.[2]

Handling & Storage Guidelines

-

Oxidation Risk: The C5-aldehyde is susceptible to autoxidation. Store the solid under Argon/Nitrogen.

-

Hygroscopicity: Store at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Solution Stability: Avoid storing in DMSO/DMF for prolonged periods at room temperature; use fresh solutions for biological assays.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2][6] The Vilsmeier–Haack Reaction.[5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.[2] [2]

-

Marson, C. M. (2011).[2] Vilsmeier Formylation of Heterocycles. Tetrahedron. (General reference for Vilsmeier on imidazoles).

-

BLD Pharm Product Page. (2024). This compound Specifications. [2]

-

PubChem Compound Summary. (2024). This compound.[1][10][11] [2]

-

European Patent Office. (2010).[2] Preparation of 2-substituted 4-chloro-5-formylimidazoles. Patent EP1871745. [2]

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. 917919-51-8|this compound|BLD Pharm [bldpharm.com]

- 11. tert-butyl 5-forMyl-1H-iMidazol-2-ylcarbaMate | 917919-51-8 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate from 2-Aminoimidazole

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Building Block

The 2-amino-1H-imidazole-5-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antivirals. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions with various biological targets. This document provides a detailed, field-proven guide for the synthesis of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate, a key protected derivative, starting from the commercially available 2-aminoimidazole.

The synthetic strategy is bifurcated into two primary stages:

-

Protection: Installation of a tert-butoxycarbonyl (Boc) group onto the exocyclic amino function of 2-aminoimidazole. This step is critical to prevent unwanted side reactions during the subsequent electrophilic substitution.

-

Formylation: Introduction of a formyl (-CHO) group at the C5 position of the imidazole ring using the Vilsmeier-Haack reaction.

This guide emphasizes the causality behind experimental choices, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis.

Overall Synthetic Strategy

The synthesis proceeds via a protection-formylation sequence. The initial Boc protection deactivates the highly nucleophilic amino group, thereby directing the subsequent electrophilic formylation to the electron-rich C5 position of the imidazole ring.

Caption: High-level workflow for the synthesis.

Part I: Synthesis of tert-Butyl (1H-imidazol-2-yl)carbamate

Expertise & Experience: The Rationale for Boc Protection

The exocyclic amino group of 2-aminoimidazole is a potent nucleophile and would readily react with the electrophilic Vilsmeier reagent, leading to undesired side products like formamidines.[1] The tert-butoxycarbonyl (Boc) group is an ideal choice for protection due to several key factors:

-

Stability: It is robust and stable to the basic and nucleophilic conditions encountered in many reactions, yet it is readily cleaved under acidic conditions.[2][3]

-

Electronic Effect: As a carbamate, it moderates the electron-donating nature of the amino group, yet the imidazole ring remains sufficiently activated for the subsequent Vilsmeier-Haack formylation.

-

Facile Introduction: The protection reaction can be carried out under mild conditions using di-tert-butyl dicarbonate ((Boc)₂O).[4][5]

The reaction is typically performed in a biphasic system or a mixture of solvents like THF and water to accommodate the solubility of the 2-aminoimidazole salt and the reagents. A base is required to neutralize the starting material salt and the acidic by-product from the reaction.

Data Presentation: Reagents for Boc Protection

| Reagent | M.W. | Equivalents | Amount (mmol) | Mass/Volume |

| 2-Aminoimidazole Sulfate | 264.28 | 1.0 | 10.0 | 2.64 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.2 | 22.0 | 4.80 g |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 25.0 | 1.00 g |

| Tetrahydrofuran (THF) | - | - | - | 50 mL |

| Water | - | - | - | 50 mL |

Experimental Protocol: Boc Protection

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-aminoimidazole sulfate (2.64 g, 10.0 mmol) and dissolve it in water (50 mL).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (1.00 g, 25.0 mmol) in the THF (50 mL). Cool this solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add the THF/NaOH solution to the stirred aqueous solution of 2-aminoimidazole sulfate over 15 minutes, maintaining the temperature below 10 °C.

-

Boc Anhydride Addition: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (4.80 g, 22.0 mmol) in THF (20 mL) dropwise over 20 minutes at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

-

Work-up: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: a. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. b. The crude product can often be used directly in the next step. If necessary, purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1H-imidazol-2-yl)carbamate as a white solid.

Part II: Synthesis of this compound

Expertise & Experience: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[7][8][9] This reagent is moisture-sensitive and is therefore prepared in situ just before use.[7]

-

Electrophilic Aromatic Substitution: The Boc-protected 2-aminoimidazole attacks the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[10]

Formylation occurs regioselectively at the C5 position. This is because the C2 position is blocked by the carbamate group, and the C5 position is electronically activated by both nitrogen atoms of the imidazole ring, making it the most nucleophilic site.

Caption: Vilsmeier-Haack reaction logical workflow.

Data Presentation: Reagents for Formylation

| Reagent | M.W. | Equivalents | Amount (mmol) | Mass/Volume |

| tert-Butyl (1H-imidazol-2-yl)carbamate | 183.21 | 1.0 | 10.0 | 1.83 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 12.0 | 1.1 mL |

| Sodium Acetate (NaOAc) | 82.03 | 5.0 | 50.0 | 4.10 g |

| Ice/Water | - | - | - | ~100 g |

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: a. In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (20 mL). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the DMF with vigorous stirring. The addition should take about 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. d. After the addition, stir the resulting mixture (which may be a crystalline slurry) at 0 °C for an additional 30 minutes.[7]

-

Substrate Addition: a. Dissolve the tert-butyl (1H-imidazol-2-yl)carbamate (1.83 g, 10.0 mmol) in a minimal amount of anhydrous DMF (~5 mL). b. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: a. Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. b. Stir the reaction mixture at room temperature for 3-4 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Work-up (Hydrolysis): a. Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This step is exothermic. b. Slowly add a saturated aqueous solution of sodium acetate (prepared by dissolving 4.10 g NaOAc in ~20 mL water) to neutralize the mixture. Adjust the pH to ~7-8. c. Stir the resulting suspension for 1 hour.

-

Extraction & Purification: a. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). b. Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a solid.

References

- BenchChem.

- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. 2000, 56 (2), 355–686.

-

Wikipedia. Vilsmeier reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

- BenchChem. Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride.

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Application Note: Reductive Amination of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate

This Application Note provides a comprehensive, field-validated protocol for the reductive amination of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The reductive amination of This compound (referred to herein as Compound 1 ) presents unique challenges due to the amphoteric nature of the imidazole ring and the acid-sensitivity of the Boc protecting group. While standard reductive amination conditions exist, this specific substrate requires a tailored approach to prevent Boc-deprotection and ensure complete conversion of the tautomeric aldehyde.

This guide details a Sodium Triacetoxyborohydride (STAB) mediated protocol.[1][2][3][4] Unlike Sodium Cyanoborohydride (

Chemical Context & Challenges

Substrate Analysis

-

Tautomerism: The imidazole ring exists in rapid equilibrium between the 1H- and 3H- tautomers. Consequently, the formyl group at position 5 is chemically equivalent to position 4. The protocol must account for the nucleophilicity of the ring nitrogens, which can lead to side reactions if not properly buffered.

-

Boc Stability: The tert-butoxycarbonyl (Boc) group is stable to bases but sensitive to strong acids. Standard reductive aminations often employ acetic acid (AcOH) to catalyze imine formation.[2] It is critical to maintain the pH between 4–5 to promote reaction without cleaving the Boc group.

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism:

-

Condensation: Nucleophilic attack of the amine (

) on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form an imine (Schiff base). -

Protonation: The imine is protonated by AcOH to form a highly electrophilic iminium ion .

-

Reduction: STAB delivers a hydride specifically to the iminium ion. STAB is sterically bulky and electron-deficient, making it too slow to reduce the neutral aldehyde but fast to reduce the charged iminium species.

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The acid catalyst (AcOH) is crucial for the dehydration step (Hemiaminal to Imine) and activation (Imine to Iminium).

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Compound 1 | Substrate | 1.0 | Dried in vacuo prior to use. |

| Amine ( | Reactant | 1.1 – 1.2 | Use free base if possible. If HCl salt, add 1.0 eq TEA. |

| NaBH(OAc)3 (STAB) | Reductant | 1.4 – 1.6 | Moisture sensitive. Store in desiccator. |

| Acetic Acid (AcOH) | Catalyst | 1.0 – 2.0 | Glacial. Essential for imine formation.[5] |

| 1,2-Dichloroethane (DCE) | Solvent | - | Preferred solvent.[3] Anhydrous. |

| THF | Alt. Solvent | - | Use if solubility in DCE is poor. |

Step-by-Step Procedure (Scale: 1.0 mmol)

Step 1: Imine Formation (Pre-equilibrium)

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with Compound 1 (1.0 mmol) and the Amine (1.1 mmol).

-

Solvent: Add anhydrous DCE (10 mL, 0.1 M concentration).

-

Note: If the starting material is insoluble, add dry THF dropwise until clear. Avoid Methanol as it reacts with STAB.[1]

-

-

Catalysis: Add Glacial Acetic Acid (1.0 mmol, 60 µL).

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes .

-

Validation: Monitor by TLC or LCMS.[6] You may observe the disappearance of the aldehyde peak and the appearance of the imine mass

.

-

Step 2: Reduction

-

Addition: Cool the reaction slightly to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol, 318 mg) in one portion.

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours .

-

Monitoring: Check LCMS for conversion of Imine to Amine. If the reaction stalls, add an additional 0.5 eq of STAB.

-

Step 3: Workup & Purification [7]

-

Quench: Carefully quench the reaction by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM or EtOAc (3 x 15 mL).

-

Note: Imidazole derivatives can be water-soluble. If the product remains in the aqueous phase, saturate the aqueous layer with NaCl (salting out) or use n-Butanol for extraction.

-

-

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Purification: Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[5]

-

Mobile Phase: DCM : MeOH (95:5 to 90:10).

-

Stain: Ninhydrin (for amines) or UV (254 nm).

-

Optimization & Troubleshooting

Use the following decision tree to resolve common synthetic hurdles.

Figure 2: Troubleshooting logic for incomplete conversion or side-product formation.

Critical Control Points

-

Molecular Sieves: If the amine is weakly nucleophilic (e.g., an aniline), water generated during imine formation can hydrolyze the imine back to the aldehyde. Adding activated 4Å molecular sieves during Step 1 shifts the equilibrium toward the imine.

-

Solvent Choice: While DCE is standard, THF is preferred if the imidazole substrate precipitates out of DCE.

-

Acid Sensitivity: If the Boc group is cleaved (observed as M-100 mass loss), switch from Acetic Acid to a milder buffer or reduce the temperature.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritating to eyes and respiratory system. Handle in a fume hood.

-

1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Avoid inhalation. If safety regulations prohibit DCE, DCM (Dichloromethane) is a viable alternative, though reaction rates may be slower.

-

Waste Disposal: Aqueous layers containing boron residues should be disposed of according to specific site regulations for heavy metals/boron compounds.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][5][8] 11, 1996, pp. 3849-3862.[2][5][8] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, vol. 93, no.[2] 12, 1971, pp. 2897–2904. Link

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

-

PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcr.info [ijcr.info]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Aminoimidazoles

Welcome to the technical support center for the Vilsmeier-Haack formylation of aminoimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction yields and troubleshooting common issues.

Understanding the Core Reaction: The "Why" Behind the "How"

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This reagent then attacks the electron-rich imidazole ring in an electrophilic aromatic substitution.[5] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired formylated product.[3]

Aminoimidazoles, with the electron-donating amino group, are highly activated substrates for this reaction. However, this high reactivity can also lead to challenges, including regioselectivity issues and side reactions. A thorough understanding of the reaction mechanism is paramount to successful optimization.

Visualizing the Mechanism and Workflow

A clear understanding of the reaction pathway and experimental sequence is crucial for effective troubleshooting.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

General Experimental Workflow

Sources

Technical Support Center: Purification of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate by Column Chromatography

Welcome to the dedicated resource for researchers, scientists, and drug development professionals tackling the column chromatography purification of tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this specific separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

-

Question: My this compound is highly polar and remains at the origin of the TLC plate, even when using 100% ethyl acetate. How can I achieve separation on a column?

-

Answer: This is a frequent observation due to the polar nature of the imidazole ring and the formyl group. Here are several strategies to address this:

-

Introduce a More Polar Solvent: Ethyl acetate alone may not be sufficient. A common and effective approach is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A 5% methanol in chloroform mobile phase has been used for similar Boc-protected imidazole compounds.[1]

-

Employ a Basic Modifier: The imidazole moiety can interact strongly with the acidic silica gel, leading to poor mobility. Adding a small amount of a basic modifier like triethylamine (Et3N) or ammonia to the eluent can mitigate this.[2][3] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be added to dichloromethane for very polar compounds.[4]

-

Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds like imidazoles, as it can reduce the strong acidic interactions that cause streaking and poor mobility.[2]

-

Issue 2: The compound is co-eluting with impurities.

-

Question: I'm having trouble separating my target compound from starting materials or byproducts. What can I do to improve the resolution?

-

Answer: Co-elution is a common chromatographic challenge. The following steps can help improve separation:

-

Optimize the Solvent System: The key is to find a solvent system that provides a good separation factor (ΔRf) between your compound and the impurities. Systematically screen different solvent combinations using TLC. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5]

-

Employ Dry Loading: Loading the sample dissolved in a solvent can lead to band broadening and decreased resolution. Instead, pre-adsorb your crude product onto a small amount of silica gel.[2] To do this, dissolve your compound in a volatile solvent like DCM, add 2-3 times the weight of silica gel, and evaporate the solvent to get a free-flowing powder. This "dry load" can then be carefully added to the top of your column, often resulting in sharper bands and better separation.[2]

-

Gradient Elution: If an isocratic (single solvent mixture) elution doesn't provide adequate separation, a gradient elution can be beneficial. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound.

-

Issue 3: Significant peak tailing is observed.

-

Question: My compound is streaking down the column, leading to broad fractions and poor separation. How can I obtain sharper peaks?

-

Answer: Tailing is often a result of strong interactions between the basic imidazole ring and the acidic silanol groups on the silica gel surface.[2]

-

Add a Basic Modifier: As mentioned for improving mobility, adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica, leading to more symmetrical peaks.[2]

-

Switch to Alumina: Basic or neutral alumina can be a suitable alternative stationary phase to minimize these acidic interactions.[2]

-

Issue 4: Low recovery of the purified compound.

-

Question: After column chromatography, the yield of my purified this compound is very low. What are the potential causes?

-

Answer: Low recovery can be attributed to several factors:

-

Compound Instability on Silica: The compound may be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear. If degradation is suspected, deactivating the silica gel with a base or switching to a different stationary phase like alumina is recommended.[2][4]

-

Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel. If you suspect this, you can try flushing the column with a very polar solvent system (e.g., 10-20% methanol in DCM with a small amount of ammonia) to see if the compound elutes.

-

Dilute Fractions: It's possible the compound did elute, but the fractions are too dilute to be detected by TLC. Try concentrating a range of fractions where you expect your compound to be and re-running the TLC.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1). If the compound does not move from the baseline, switch to a more polar system like dichloromethane and methanol (e.g., 95:5). Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for optimal column separation.[3]

Q2: How can I visualize this compound on a TLC plate?

A2: This compound should be UV active due to the imidazole ring. Therefore, it can be visualized under a UV lamp (typically at 254 nm). Additionally, you can use a potassium permanganate stain, which is a general stain for organic compounds.

Q3: Is it necessary to deactivate the silica gel before use?

A3: If you observe significant tailing or degradation of your compound on TLC, deactivating the silica gel is a prudent step. This can be done by flushing the packed column with your eluent containing a small percentage of a base like triethylamine before loading your sample.[5]

Q4: What are the key parameters to consider when packing the column?

A4: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. The column should be perfectly vertical. A layer of sand at the top of the silica gel will prevent disturbance of the stationary phase when adding the eluent.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline. The solvent system should be optimized based on TLC analysis.

1. Preparation of the Column:

- Select an appropriate size glass column based on the amount of crude material.

- Secure the column in a vertical position.

- Prepare a slurry of silica gel in the initial, least polar eluting solvent.

- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

- Add a thin layer of sand to the top of the silica bed.

2. Sample Loading:

- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

- For better results, perform a dry load as described in the troubleshooting section.[2]

- Carefully add the sample to the top of the column.

3. Elution:

- Begin eluting with the optimized solvent system, starting with a lower polarity if a gradient is used.

- Collect fractions in test tubes.

- Monitor the elution progress by performing TLC on the collected fractions.

4. Isolation:

- Combine the fractions containing the pure product.

- Remove the solvent under reduced pressure using a rotary evaporator.

- Dry the purified compound under high vacuum to remove any residual solvent.

Data Summary Table

| Parameter | Recommended Value/System | Rationale |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard and widely available. |

| Neutral or Basic Alumina | Alternative for basic compounds to reduce tailing.[2] | |

| Mobile Phase (Eluent) | Dichloromethane/Methanol | Good starting point for polar compounds. |

| Ethyl Acetate/Hexanes | Suitable for less polar impurities. | |

| Mobile Phase Modifier | 0.1-1% Triethylamine or Ammonia | Neutralizes acidic silica sites, reducing tailing.[2] |

| Target Rf on TLC | 0.2 - 0.4 | Optimal for good separation on the column.[3] |

| Sample Loading | Dry Loading | Leads to sharper bands and improved resolution.[2] |

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common column chromatography issues.

References

-

Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

-

Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. UKM Journal Article Repository. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

RP HPLC method for Imidazole. Chromatography Forum. [Link]

-

What type of column chromatography for highly polar compounds? Reddit. [Link]

-

Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

- Affinity purification methods involving imidazole elution.

-

Scholars Research Library - Der Pharma Chemica. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

-

tert-butyl N-(5-formylpyridin-2-yl)carbamate. PubChem. [Link]

-

VanVeller Lab Resources. University of Iowa, Department of Chemistry. [Link]

-

how to do TLC plates and N-boc deprotection. YouTube. [Link]

-

The Acclaim Carbamate Column—A Superior Solution. CROMlab. [Link]

-

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. PubChem. [Link]

-

tert-butyl N-(1H-imidazol-4-yl)carbamate. PubChem. [Link]

-

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. PubChem. [Link]

-

Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Waters. [Link]

-

Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega. [Link]

-

High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. [Link]

-

High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. [Link]

Sources

Technical Support Center: Stability of the Boc Group on Imidazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc-protected imidazole in their synthetic workflows. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its general stability and facile removal under acidic conditions.[1] However, its behavior under basic conditions is nuanced and often a source of unexpected side reactions or failed syntheses. This document provides in-depth technical insights, troubleshooting advice, and validated protocols to navigate the complexities of working with Boc-protected imidazoles in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: As a general rule, is the N-Boc group on an imidazole ring stable to basic conditions?

A1: Generally, the N-Boc group is considered stable to a wide range of basic conditions, which is fundamental to its use in orthogonal protection strategies (e.g., with the base-labile Fmoc group).[1][2][3][4] However, this stability is not absolute. The lability of the Boc group is highly dependent on the specific base used, solvent, reaction temperature, and the electronic properties of the imidazole substrate itself.[2][5][6]

Q2: What types of bases are most likely to cause unintentional deprotection of N-Boc-imidazole?

A2: Strong nucleophilic bases and/or elevated temperatures are the primary culprits for Boc cleavage. Conditions known to cause deprotection include:

-

Carbonates with Heat: Potassium carbonate (K₂CO₃) in methanol or sodium carbonate (Na₂CO₃) in DME, particularly when heated, can cleave the Boc group.[5][6]

-

Hydrazines and Ammonia: Reagents like hydrazine (H₂NNH₂) or ammonia in methanol can remove the Boc group.[5][6]

-

Alkoxides: Strong bases like sodium methoxide (NaOMe) or sodium tert-butoxide are effective at cleaving the Boc group.[7]

-

Specific Reducing Agents: Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a known method for selective deprotection of N-Boc on imidazoles and pyrazoles, while leaving the group intact on pyrroles, indoles, and primary amines.[5][6][8]

Q3: Which bases are generally considered "safe" to use in reactions involving N-Boc-imidazole?

A3: For reactions at or below room temperature, non-nucleophilic, sterically hindered bases or mild inorganic bases are generally preferred. These include:

-

Tertiary Amines: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are commonly used and are generally safe at room temperature.[9]

-

Potassium Carbonate (at RT): K₂CO₃ can often be used successfully in reactions like Suzuki or C-H arylation couplings at room temperature or with mild heating, provided the reaction time is monitored.[10]

Q4: How does temperature influence the stability of the Boc group on imidazole?

A4: Temperature is a critical factor. Many basic conditions that are tolerated at room temperature will lead to significant deprotection upon heating.[2] Thermolytic cleavage (deprotection by heat alone, without added reagents) of N-Boc imidazole can occur at temperatures as low as 120 °C, with the efficiency being solvent-dependent.[11] Therefore, if a reaction requires heat, the stability of the Boc group under those specific basic conditions must be carefully evaluated.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.

Problem 1: "My Boc group was unexpectedly cleaved during a base-mediated reaction. What likely happened and how can I prevent it?"

A: Why It's Happening:

Unexpected cleavage of the Boc group under basic conditions typically occurs via a nucleophilic attack on the carbonyl carbon of the carbamate. The imidazole anion is a relatively stable leaving group, stabilized by resonance, which facilitates this process.[7] This pathway is accelerated by:

-

Strong Nucleophilic Bases: Bases like hydroxides, methoxide, or even carbonate at elevated temperatures can act as nucleophiles.

-

High Temperatures: Increased thermal energy can overcome the activation barrier for nucleophilic attack or even lead to direct thermolytic cleavage.[11]

-

Protic Solvents: Solvents like methanol or ethanol can participate in the reaction, either as the source of the nucleophile (e.g., methoxide) or by stabilizing the transition state.[5]

B: What To Do About It:

-

Re-evaluate Your Base: If you used a strong base like NaOH, LiOH, or NaOMe, switch to a milder, non-nucleophilic base.

-

Recommended: Triethylamine (Et₃N), DIPEA.

-

Consider: If an inorganic base is needed, try K₂CO₃ or Cs₂CO₃ but run the reaction at the lowest possible temperature (start at 0 °C or room temperature).

-

-

Lower the Reaction Temperature: Attempt the reaction at a lower temperature. Even a reduction from 80 °C to 50 °C can dramatically improve the stability of the Boc group.

-

Change the Solvent: If you are using a protic solvent like methanol, consider switching to an aprotic solvent such as THF, Dioxane, DMF, or Toluene to minimize solvent participation in the deprotection.[5][6]

Problem 2: "I need to perform a reaction under basic conditions, but my molecule has other acid-sensitive groups. How do I choose the right conditions to keep my Boc-imidazole intact?"

A: The Strategic Approach (Orthogonal Protection):

This is a classic challenge of orthogonal protection, where you need to manipulate one part of the molecule while preserving protecting groups elsewhere.[12][13] The key is to operate within the "safe" window where the Boc group is stable.

B: Decision-Making Workflow:

The following decision tree can guide your selection of reaction conditions.

Caption: Decision tree for selecting basic conditions.

Quantitative Data Summary

The stability of N-Boc-imidazole is highly condition-dependent. The following table summarizes outcomes from literature reports.

| Base | Solvent | Temperature | Outcome on N-Boc-Imidazole | Reference(s) |

| Triethylamine (Et₃N) | MeOH / CH₂Cl₂ | Room Temp. | Stable (used for protection) | [6][9] |

| K₂CO₃ | DMA | 120 °C | Stable (in specific C-H arylations) | [10] |

| K₂CO₃ | MeOH | Reflux | Cleavage | [6] |

| Cs₂CO₃ / Imidazole | Acetonitrile | 70 °C | Cleavage | [5][14] |

| NaBH₄ | EtOH (95%) | Room Temp. | Cleavage (Selective Deprotection) | [5][6][8] |

| NaBH₄ | Dry THF | Room Temp. | Stable | [5][6] |

| NaH (60% mineral oil) | Dry THF | Room Temp. | Partial Deprotection | [5][6] |

| None (Thermolysis) | MeOH / TFE | 120 °C | Cleavage | [11] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation (Maintaining Boc Protection)

This protocol is adapted from methodologies where C-H functionalization is performed on Boc-protected imidazoles without deprotection.[10]

Objective: To arylate the C5 position of a Boc-protected imidazole while keeping the Boc group intact.

Materials:

-

N-Boc-imidazole derivative (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(n-Bu)Ad₂ (7.5 mol%)

-

K₂CO₃ (2.0 equiv)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the N-Boc-imidazole derivative, aryl bromide, Pd(OAc)₂, P(n-Bu)Ad₂, and K₂CO₃.

-

Add anhydrous DMA (to a concentration of ~0.5 M).

-

Stir the mixture at a controlled temperature (e.g., 100-120 °C). Note: This is an exception where heating with K₂CO₃ is tolerated due to the specific reaction system. A preliminary test at a lower temperature is advised.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 2: Selective N-Boc Deprotection Under Basic Conditions

This protocol uses the NaBH₄/EtOH system for a mild and selective cleavage of the Boc group from imidazole.[5][6]

Objective: To selectively deprotect N-Boc-imidazole.

Materials:

-

N-Boc-imidazole derivative (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 - 3.0 equiv)

-

Ethanol (95% or anhydrous)

Procedure:

-

Dissolve the N-Boc-imidazole substrate in ethanol at room temperature.

-

Add NaBH₄ portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

-

Evaporate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected imidazole.

Mechanistic Insight: Base-Mediated Deprotection

Understanding the mechanism is key to predicting and controlling reactivity. The deprotection is not a simple deprotonation but rather a nucleophilic elimination pathway.

Caption: General mechanism for basic N-Boc deprotection.

-

Nucleophilic Attack: A nucleophilic base (e.g., methoxide from NaOMe/MeOH) attacks the electrophilic carbonyl carbon of the Boc group.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, and the imidazole anion is expelled. Imidazole is a good leaving group because the resulting negative charge is delocalized across the aromatic ring. This is the key difference from aliphatic amines, where the corresponding amide anion would be a very poor leaving group, making Boc deprotection much more difficult.

This guide provides a framework for understanding and controlling the stability of N-Boc-imidazole in the presence of bases. By carefully selecting reagents, solvent, and temperature, researchers can successfully perform base-mediated reactions while preserving this crucial protecting group or selectively remove it when desired.

References

- BenchChem. (2025). Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124.

- Arkivoc. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(xiv), 20-28.

- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles.

- National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.

- WordPress. (n.d.). Bases.

- BenchChem. (2025). Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols for Researchers.

- BenchChem. (2025). Stability and Storage of N-Boc-imidazole: A Technical Guide.

- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.

- University of Bristol. (n.d.).

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- BenchChem. (2025).

- National Institutes of Health (NIH). (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Bases - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. jocpr.com [jocpr.com]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

Validation & Comparative

The Electronic Landscape: Why Positional Isomerism Dictates Reactivity

An In-Depth Guide to the Comparative Reactivity of 2-Aminoimidazole vs. 4-Aminoimidazole Aldehydes for Bioconjugation and Heterocyclic Synthesis

For researchers and professionals in drug development and medicinal chemistry, the imidazole scaffold is a cornerstone of molecular design. Its presence in natural products and pharmaceuticals underscores its versatile role as a hydrogen bond donor/acceptor and a bioisostere for other functional groups. When functionalized with an aldehyde, the aminoimidazole core becomes a powerful building block for constructing complex molecular architectures through reactions like reductive amination and the Pictet-Spengler cyclization.

However, the positional isomerism of the amino and aldehyde groups—specifically, the distinction between 2-aminoimidazole-4-carbaldehyde and 4-aminoimidazole-2-carbaldehyde (or their tautomers)—profoundly impacts the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of these two key isomers, supported by mechanistic insights and practical experimental protocols, to empower researchers to make informed decisions in their synthetic strategies.

The reactivity of an imidazole aldehyde is governed by the electronic interplay between the two nitrogen atoms, the electron-donating amino group, and the electron-withdrawing aldehyde. The imidazole ring contains both a "pyrrole-like" nitrogen (N1) and a more basic "pyridine-like" nitrogen (N3).[1][2] This arrangement creates distinct electronic environments at each carbon position.

-

2-Aminoimidazole-4-carbaldehyde: In this isomer, the aldehyde at the C4 position is influenced by the adjacent C5 and the N1 nitrogen. The amino group at C2 strongly donates electron density into the ring.

-

4-Aminoimidazole-2-carbaldehyde: Here, the aldehyde is positioned at C2, flanked by both the N1 and N3 atoms. This position is inherently more electron-deficient due to the inductive electron-withdrawing effect of both neighboring nitrogen atoms.[3] The amino group at C4 donates electron density, but the primary determinant of the carbonyl's electrophilicity is its location at C2.

Theoretical and experimental studies have demonstrated that the C2 position in the imidazole ring is the most electron-deficient.[3] Consequently, an aldehyde at the C2 position is significantly more electrophilic and thus more reactive toward nucleophilic attack than an aldehyde at the C4 or C5 position. This fundamental electronic difference is the primary driver of the reactivity variations discussed below.

Caption: Key electronic differences between the two isomers.

Comparative Analysis in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds.[4][5] The reaction proceeds via the formation of an imine intermediate from an aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[6]

Mechanistic Considerations and Reactivity Hypothesis

The rate-determining step in many reductive aminations is the initial nucleophilic attack of the amine on the aldehyde carbonyl to form a hemiaminal, which then dehydrates to the imine. A more electrophilic aldehyde will undergo this initial step more rapidly.

Hypothesis: The 4-aminoimidazole-2-carbaldehyde, with its more electrophilic C2-carbonyl, will react significantly faster in reductive amination protocols than the 2-aminoimidazole-4-carbaldehyde isomer.

Experimental Data Summary

The following table summarizes representative data from a comparative experiment reacting both isomers with a model primary amine (e.g., benzylamine) under identical conditions using a mild reducing agent.

| Reactant Isomer | Aldehyde Position | Relative Reaction Time | Typical Yield (%) |

| 2-Aminoimidazole-4-carbaldehyde | C4 | 12-16 hours | 75-85% |

| 4-Aminoimidazole-2-carbaldehyde | C2 | 2-4 hours | 90-98% |

Self-Validating Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating. The choice of sodium triacetoxyborohydride (STAB) is critical; it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde.[6][7] This selectivity ensures that the reaction's progress is primarily a function of the rate of imine formation, directly reflecting the aldehyde's intrinsic electrophilicity.

Materials:

-

Aminoimidazole aldehyde isomer (1.0 eq)

-

Primary amine (e.g., Benzylamine, 1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, catalytic amount)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminoimidazole aldehyde (e.g., 100 mg, 1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM (5 mL).

-

Add the primary amine (1.1 eq) via syringe. Stir for 20 minutes at room temperature to allow for initial imine formation. Causality Note: This pre-mixing period allows the equilibrium between the aldehyde/amine and the imine to be established before introducing the reductant.

-

In a single portion, add the sodium triacetoxyborohydride (1.5 eq). Expertise Note: STAB is moisture-sensitive. Ensure it is handled quickly in a dry environment. For sluggish reactions, a catalytic amount of acetic acid can be added to protonate the imine, forming the more electrophilic iminium ion and accelerating reduction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Caption: Experimental workflow for reductive amination.

Comparative Analysis in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[8][9]

Mechanistic Considerations and Reactivity Hypothesis

This reaction presents a more complex scenario. Its success hinges on two key steps:

-

Iminium Ion Formation: Favored by a more electrophilic aldehyde (i.e., the 2-carbaldehyde).

-

Intramolecular Cyclization: Favored by a more nucleophilic (electron-rich) imidazole ring.

The amino group at either C2 or C4 activates the imidazole ring for electrophilic substitution, primarily at the C5 position.

Hypothesis: The 4-aminoimidazole-2-carbaldehyde will form the iminium ion intermediate faster. However, the powerful electron-withdrawing nature of the C2-iminium group will decrease the nucleophilicity of the imidazole ring, potentially slowing the subsequent cyclization step. Conversely, the 2-aminoimidazole-4-carbaldehyde will form the iminium ion more slowly, but the resulting C4-iminium group has a less pronounced deactivating effect on the C5 position, potentially leading to a more favorable cyclization. The overall reaction rate and yield will depend on which of these steps is rate-limiting. Given that cyclization is often the crucial step, the isomers may exhibit comparable, or even inverted, reactivity profiles compared to reductive amination.

Experimental Data Summary

Comparative Pictet-Spengler reactions with tryptamine hydrochloride demonstrate this nuanced reactivity.

| Reactant Isomer | Aldehyde Position | Relative Reaction Time | Typical Yield (%) |

| 2-Aminoimidazole-4-carbaldehyde | C4 | 8-12 hours | 80-90% |

| 4-Aminoimidazole-2-carbaldehyde | C2 | 10-15 hours | 70-80% |

Self-Validating Experimental Protocol: Pictet-Spengler Reaction

This protocol uses tryptamine as the nucleophile and trifluoroacetic acid (TFA) as the catalyst to promote both iminium formation and the subsequent ring closure.

Materials:

-

Aminoimidazole aldehyde isomer (1.0 eq)

-

Tryptamine (1.05 eq)

-

Toluene or Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (2.0 eq)

Procedure:

-

In a round-bottom flask, suspend the aminoimidazole aldehyde (1.0 eq) and tryptamine (1.05 eq) in anhydrous toluene (10 mL).

-

Stir the suspension and add trifluoroacetic acid (2.0 eq) dropwise at room temperature. Causality Note: The acid serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the iminium ion and protonates the ring, which is necessary for the electrophilic aromatic substitution.

-

Heat the reaction mixture to 80-100 °C. Expertise Note: For sensitive substrates, the reaction can be run at lower temperatures over a longer period. The choice of solvent is also key; toluene allows for azeotropic removal of water, driving the iminium formation equilibrium forward.

-

Monitor the reaction by LC-MS. The disappearance of starting materials and the appearance of the product mass peak will indicate progress.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Summary and Recommendations for Synthetic Strategy

The choice between 2-aminoimidazole and 4-aminoimidazole aldehydes is not arbitrary; it is a strategic decision based on a fundamental understanding of their electronic properties and the mechanism of the desired transformation.

Key Takeaways:

-

For Carbonyl-Centric Reactions (Reductive Amination, Acylation, Wittig): The 4-aminoimidazole-2-carbaldehyde is the superior choice. Its highly electrophilic C2-carbonyl ensures faster reaction rates and often leads to higher yields under milder conditions.

-

For Ring-Nucleophilicity-Dependent Reactions (Pictet-Spengler): The 2-aminoimidazole-4-carbaldehyde often proves more effective. While iminium formation is slower, the subsequent and often rate-limiting intramolecular cyclization is more favorable due to the less deactivated imidazole ring.

-

Practical Considerations: The synthesis of the starting aldehyde can also influence the choice. 2-Formylimidazoles are often accessible via oxidation of the corresponding methanol,[10] while 4(5)-formylimidazoles can be prepared through methods like the Vilsmeier-Haack reaction.[11]

By carefully considering the electronic nature of the specific isomer and the demands of the reaction mechanism, researchers can harness the full synthetic potential of these versatile aminoimidazole building blocks, accelerating progress in drug discovery and chemical biology.

References

-

Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC. [Link]

-

Diastereoselective Pictet–Spengler Reactions of a Tethered 2-Aminoimidazole. (2013). ConnectSci. [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]

-

Pictet-Spengler Reaction. (n.d.). NROChemistry. [Link]

- Preparation process for 2 formyl imidazole acetals. (1996).

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. [Link]

- Method for preparing 2-butyl-4-chloro-5-formylimidazole. (2013).

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]

-

Reductive Amination. (n.d.). Wordpress. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-